

Assay for measuring oxidative stress with NBD-Hydrazine

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Compound of Interest

Compound Name: NBD-Hydrazine

Cat. No.: B1587704

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Application Notes:

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Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. A key consequence of oxidative stress is the peroxidation of lipids, which generates a variety of reactive carbonyl species (RCS), such as aldehydes and ketones. These RCS can readily react with and modify cellular macromolecules, including proteins and DNA, leading to cellular damage. Therefore, the quantification of RCS serves as a reliable biomarker for oxidative stress.

NBD-hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly sensitive fluorescent probe for the detection of aldehydes and ketones.[1][2] In the presence of these carbonyl compounds, the hydrazine moiety of **NBD-hydrazine** forms a stable hydrazone adduct, resulting in a significant increase in fluorescence intensity.[3] This reaction provides a direct and quantitative measure of the level of reactive carbonyl species in a biological sample. The assay is versatile and can be adapted for various sample types, including cell lysates, tissue homogenates, and plasma. The fluorescent product can be measured using a fluorometric microplate reader, with excitation and emission maxima typically around 468 nm and 535 nm, respectively.[1][4]

Principle of the Assay

The **NBD-hydrazine** assay is based on the chemical reaction between the hydrazine group of **NBD-hydrazine** and the carbonyl group of aldehydes or ketones. This nucleophilic addition-elimination reaction results in the formation of a stable, highly fluorescent hydrazone derivative. [3][5] The fluorescence of the unreacted **NBD-hydrazine** is negligible, ensuring a low background signal and high sensitivity. The intensity of the fluorescence signal is directly proportional to the concentration of reactive carbonyl species in the sample.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained using the **NBD-hydrazine** assay to measure oxidative stress in a cellular model. In this example, cells are treated with an oxidizing agent (e.g., hydrogen peroxide) to induce oxidative stress, and the resulting increase in reactive carbonyl species is quantified.

Sample Group	Treatment	Reactive Carbonyl Species (nmol/mg protein)	Fold Change vs. Control
Control	Vehicle	1.5 ± 0.2	1.0
Oxidative Stress	Hydrogen Peroxide (100 µM)	4.8 ± 0.5	3.2
Antioxidant + Oxidative Stress	N-acetylcysteine (1 mM) + Hydrogen Peroxide (100 µM)	2.1 ± 0.3	1.4

Data are presented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Materials and Reagents

- **NBD-hydrazine** (FW: 195.14 g/mol)
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA)
- Guanidine hydrochloride
- Bovine Serum Albumin (BSA) for standard curve
- Microplate reader with fluorescence detection (Ex/Em = 468/535 nm)
- Black, clear-bottom 96-well microplates

Protocol for Cell Lysates

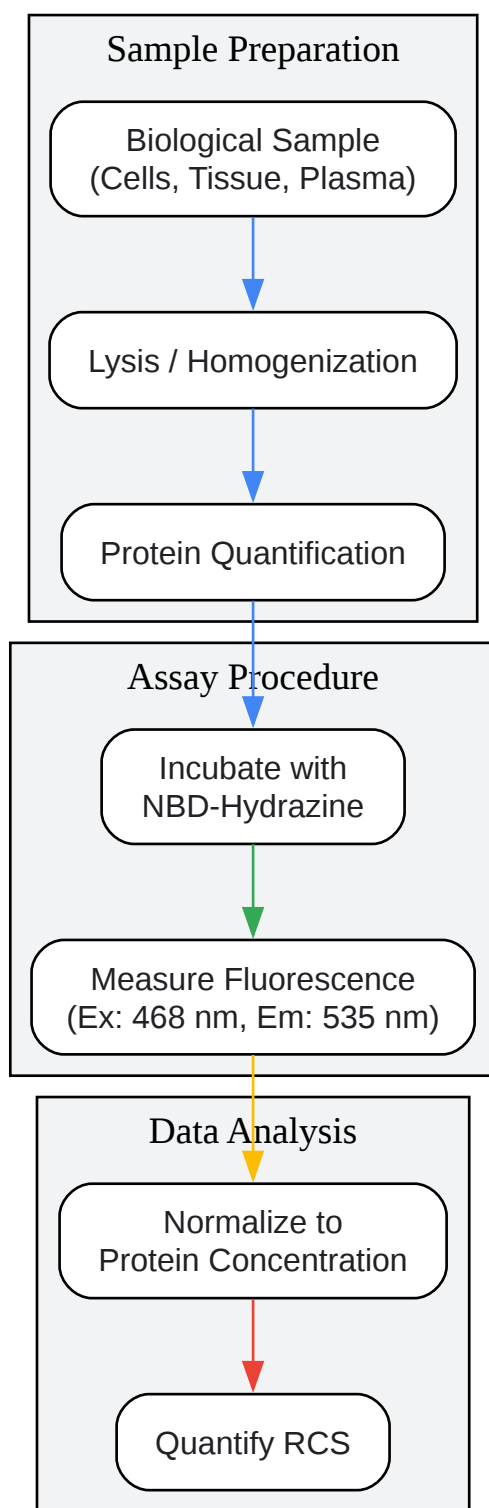
- **Cell Culture and Treatment:** Plate cells at a desired density and allow them to adhere overnight. Treat cells with the compounds of interest (e.g., inducing agent, antioxidant) for the desired time.
- **Cell Lysis:** After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- **Sample Preparation:** Dilute the cell lysates with PBS to a final protein concentration of approximately 1 mg/mL.
- **NBD-Hydrazine Reaction:**
 - Prepare a 1 mM stock solution of **NBD-hydrazine** in DMSO.
 - In a 96-well microplate, add 50 μ L of the diluted cell lysate.
 - Add 5 μ L of the 1 mM **NBD-hydrazine** stock solution to each well.
 - Incubate the plate at room temperature for 30 minutes in the dark.

- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of 468 nm and an emission wavelength of 535 nm using a microplate reader.
- **Data Analysis:** Normalize the fluorescence intensity to the protein concentration of each sample. A standard curve can be generated using known concentrations of a carbonyl-containing compound (e.g., malondialdehyde) to quantify the absolute amount of reactive carbonyl species.

Protocol for Tissue Homogenates

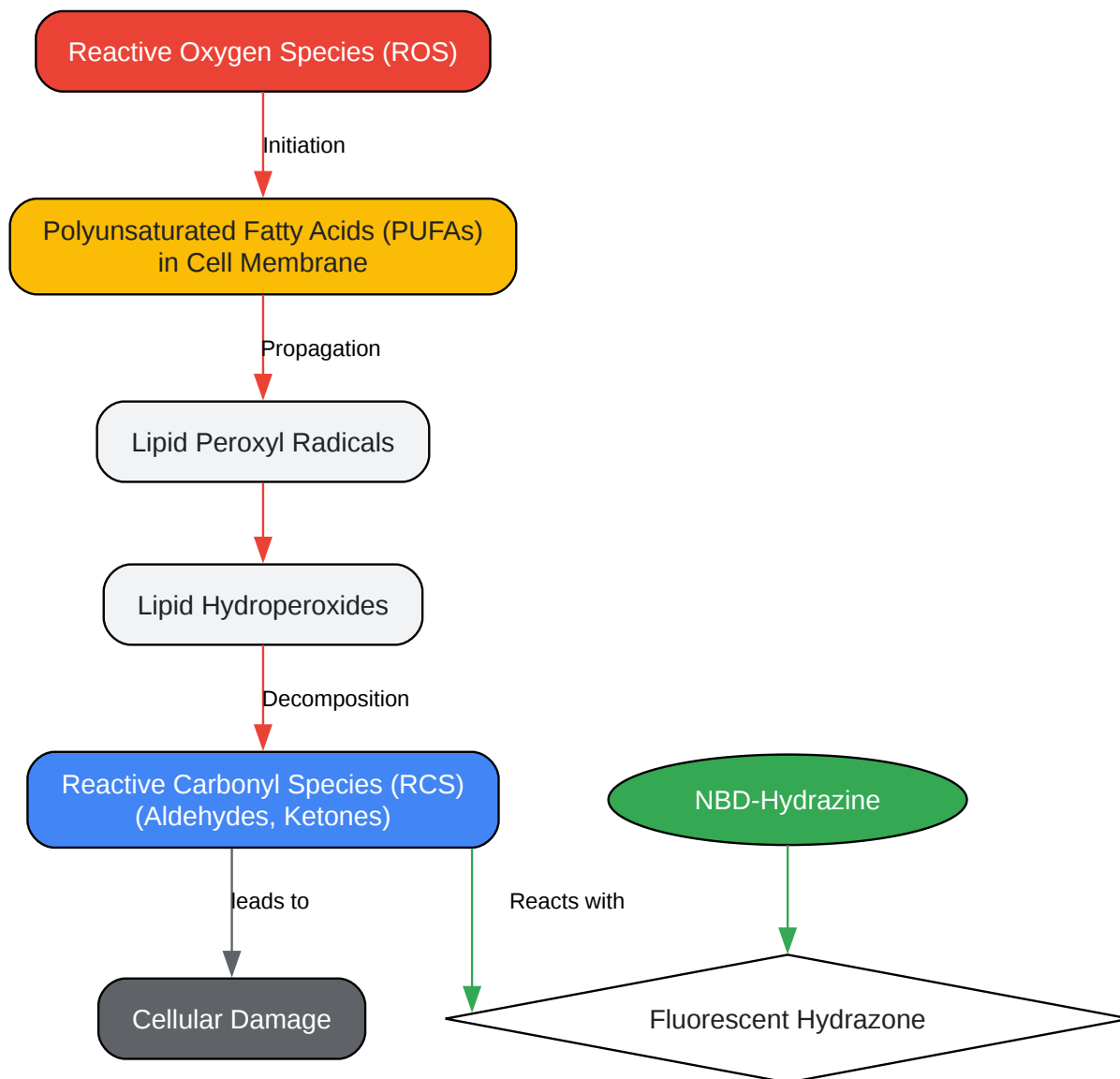
- **Tissue Collection and Homogenization:** Harvest tissues and immediately place them in ice-cold PBS. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors) using a mechanical homogenizer.
- **Centrifugation:** Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for the assay.
- **Protein Quantification:** Determine the protein concentration of the supernatant.
- **Assay Procedure:** Follow steps 4-7 of the protocol for cell lysates, using the tissue homogenate supernatant as the sample.

Visualizations



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Caption: Experimental workflow for the **NBD-Hydrazine** assay.



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Caption: Lipid peroxidation and detection by **NBD-Hydrazine**.

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